

A Comprehensive Technical Guide to Florfenicol Amine (hydrochloride)

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Compound of Interest

Compound Name: Florfenicol amine (hydrochloride)

Cat. No.: B8802616

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Introduction

Florfenicol, a synthetic, broad-spectrum antibiotic, is a derivative of thiamphenicol. It is widely utilized in veterinary medicine to combat various bacterial infections in livestock and aquaculture. Following administration, florfenicol is metabolized into several compounds, with florfenicol amine being a principal metabolite.^[1] The quantification of florfenicol amine is crucial for pharmacokinetic studies, residue monitoring in food products, and ensuring food safety, as regulatory bodies often define the marker residue as the sum of florfenicol and its metabolites measured as florfenicol amine. This guide provides an in-depth overview of the chemical properties, analytical methodologies, and biological context of florfenicol amine and its hydrochloride salt.

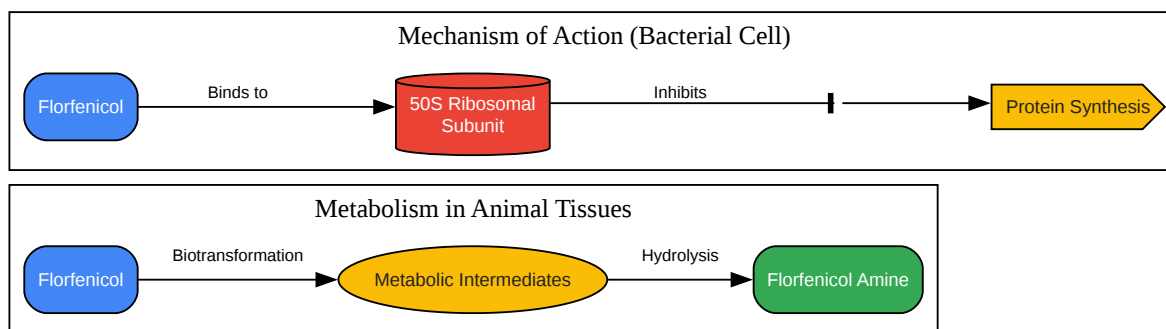
Chemical and Physical Data

The fundamental chemical and physical properties of florfenicol amine and its hydrochloride salt are summarized below. This data is essential for the preparation of standards, analytical method development, and interpretation of experimental results.

Property	Florfenicol Amine	Florfenicol Amine Hydrochloride
CAS Number	76639-93-5	108656-33-3
Molecular Formula	C ₁₀ H ₁₄ FNO ₃ S	C ₁₀ H ₁₅ ClFNO ₃ S
Molecular Weight	247.29 g/mol	283.75 g/mol

Mechanism of Action and Metabolism

Florfenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, thereby preventing the action of peptidyl transferase and hindering the elongation of polypeptide chains.[2] Florfenicol is metabolized in the body into several compounds, with florfenicol amine being a key product. The metabolic transformation of florfenicol to florfenicol amine is a critical aspect of its pharmacology and is central to the analytical strategies for residue monitoring.



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Florfenicol Metabolism and Action

Experimental Protocols

Accurate and sensitive quantification of florfenicol amine is paramount for regulatory compliance and research. The following sections detail established methodologies for its

analysis in biological matrices.

Determination of Total Florfenicol Residues as Florfenicol Amine by LC-MS/MS

This protocol describes a confirmatory method for the determination of total florfenicol residues, measured as florfenicol amine, in animal tissues. The method involves an acid hydrolysis step to convert florfenicol and its metabolites to florfenicol amine, followed by solid-phase extraction (SPE) cleanup and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Hydrolysis and Solid-Phase Extraction)

- Weigh 2 grams of homogenized tissue into a 50 mL centrifuge tube.
- Add 5 mL of 6 M hydrochloric acid (HCl).
- Incubate the sample at 90°C for 2 hours to facilitate hydrolysis.
- Cool the sample to room temperature.
- Adjust the pH of the hydrolysate to ≥ 12.5 by adding approximately 5 mL of 30% (w/v) sodium hydroxide (NaOH).
- Add 10 mL of deionized water to dilute the extract.
- Condition a reversed-phase SPE cartridge (e.g., Oasis MCX) according to the manufacturer's instructions.
- Load the diluted extract onto the SPE cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the florfenicol amine from the cartridge with an appropriate solvent.
- Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- **Chromatographic Column:** A C18 reversed-phase column is typically used for separation.
- **Mobile Phase:** A gradient elution with a mixture of water (often with a formic acid modifier) and acetonitrile or methanol is common.
- **Mass Spectrometry:** The analysis is performed in positive electrospray ionization (ESI+) mode, monitoring for specific precursor-to-product ion transitions for florfenicol amine for quantification and confirmation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

For screening purposes or when LC-MS/MS is not available, HPLC with UV detection can be employed. This method is generally less sensitive and specific than LC-MS/MS.

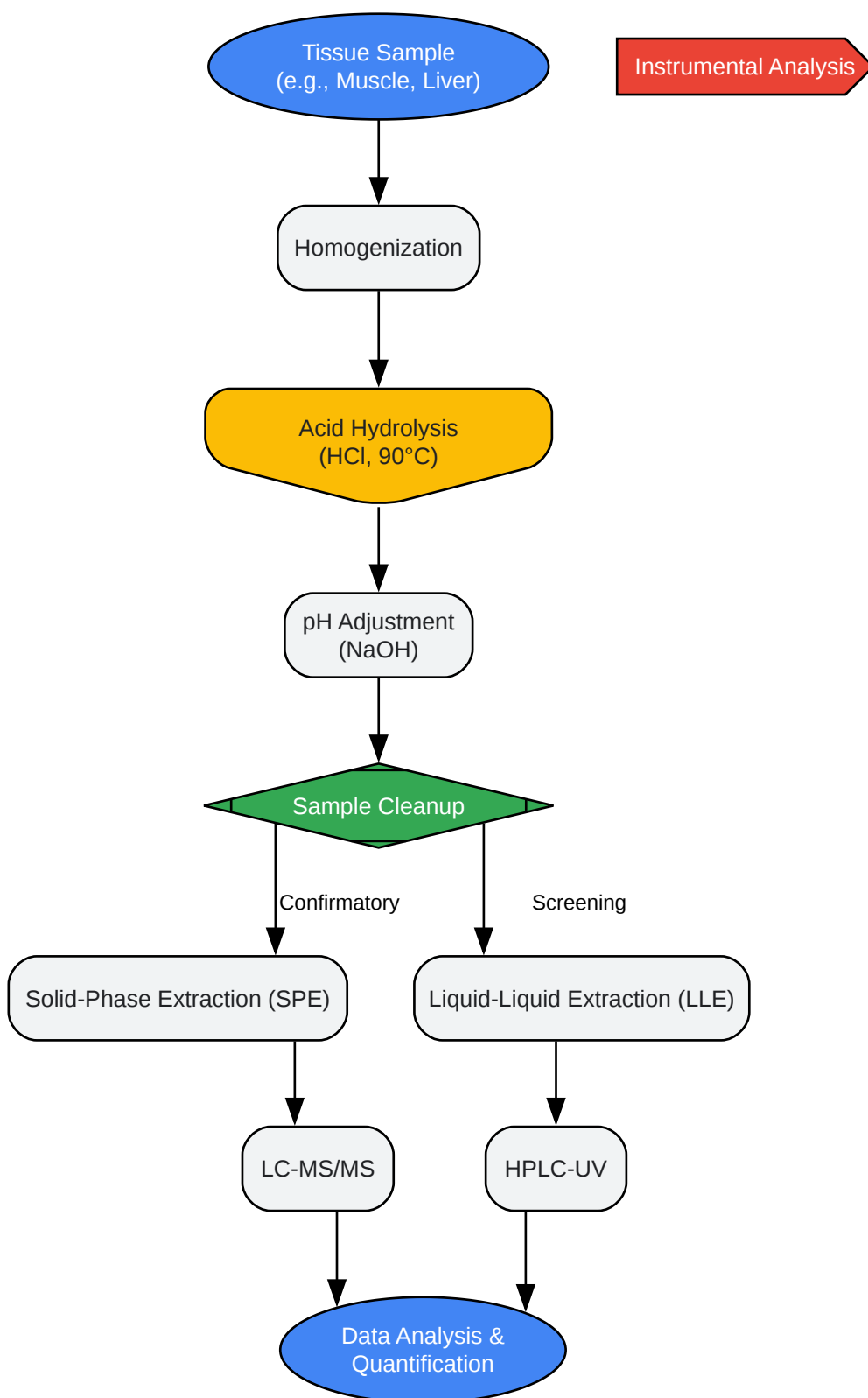
1. Sample Preparation

- Homogenize the tissue sample.
- Perform an acid-catalyzed hydrolysis as described in the LC-MS/MS protocol to convert florfenicol and its metabolites to florfenicol amine.
- Partition the hydrolysate with an organic solvent like ethyl acetate to remove lipids.
- Adjust the aqueous phase to a strongly basic pH to convert florfenicol amine salts to the free base.
- Perform a liquid-liquid extraction or use a diatomaceous earth column to extract the florfenicol amine into an organic solvent.
- Evaporate the organic extract and reconstitute the residue in the HPLC mobile phase.

2. HPLC Analysis

- **Chromatographic Column:** A C18 reversed-phase column is suitable.

- Mobile Phase: An isocratic or gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile) is used.
- Detection: UV detection is typically performed at a wavelength of around 220-225 nm.



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References

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- 2. The effects of florfenicol on lymphocyte subsets and humoral immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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